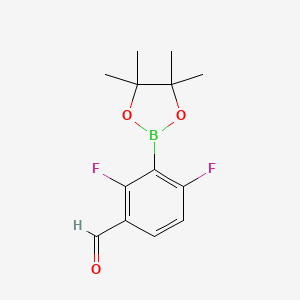

2,6-Difluoro-3-formylphenylboronic acid pinacol ester

Description

2,6-Difluoro-3-formylphenylboronic acid pinacol ester: is a boronic ester derivative that features a boronic acid group protected by a pinacol ester This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds

Properties

IUPAC Name |

2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXPIHMLJAUNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149976 | |

| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-61-4 | |

| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-formylphenylboronic acid pinacol ester typically involves the following steps:

Borylation Reaction: The starting material, 2,6-difluorobenzaldehyde, undergoes a borylation reaction with a boronic acid derivative in the presence of a catalyst such as palladium. This step forms the boronic acid intermediate.

Pinacol Protection: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. This step is crucial for stabilizing the boronic acid group and preventing unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The pinacol ester group can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.

Oxidation: The formyl group can undergo oxidation to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki–Miyaura coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed:

Coupling Products: The major products formed in Suzuki–Miyaura coupling reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used.

Carboxylic Acids: Oxidation of the formyl group yields carboxylic acids.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of 2,6-difluoro-3-formylphenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules. This reaction utilizes palladium catalysts and has been extensively studied for its efficiency in synthesizing biaryl compounds.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Product |

|---|---|---|

| Aryl Halide | Toluene, 80°C | Biaryl compound |

| Base (K2CO3) | 12 hours | High yield |

| Palladium Catalyst (Pd(PPh3)4) | Under inert atmosphere | Optimized reaction conditions |

Medicinal Chemistry

Drug Development:

The compound has shown potential as a precursor for boron-containing pharmaceuticals. Its ability to form reversible covalent bonds with diols enhances its utility in drug design, particularly in targeting enzymes and biological pathways.

Case Study:

Research has indicated that derivatives of boronic acids can inhibit certain enzymes, making them valuable in the development of therapeutic agents for diseases such as cancer and diabetes. For example, studies have explored the use of boronic esters in developing inhibitors for proteasomes, which are crucial in regulating protein degradation.

Biological Applications

Fluorescent Probes:

this compound is also employed in the development of fluorescent probes to detect reactive oxygen species (ROS) in biological systems. Its unique reactivity allows it to serve as a molecular sensor in live cell imaging.

Table 2: Applications in Biological Research

| Application | Description |

|---|---|

| ROS Detection | Used as a probe to visualize oxidative stress in cells |

| Enzyme Inhibition Studies | Investigated for its role in inhibiting specific enzymes |

Materials Science

Advanced Materials:

The compound's unique properties make it suitable for synthesizing advanced materials, including polymers and molecular switches. Its stability and reactivity under various conditions allow researchers to explore new applications in material design.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-formylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

The presence of fluorine atoms and a formyl group enhances the reactivity of the compound, making it a highly efficient reagent in these reactions.

Comparison with Similar Compounds

2,6-Difluoro-4-formylphenylboronic acid pinacol ester: This compound has a similar structure but with the formyl group in a different position, affecting its reactivity and applications.

2-Formylphenylboronic acid pinacol ester:

Phenylboronic acid pinacol ester: A simpler compound without the formyl or fluorine groups, used in basic coupling reactions.

Uniqueness:

Reactivity: The presence of fluorine atoms and a formyl group in 2,6-Difluoro-3-formylphenylboronic acid pinacol ester enhances its reactivity compared to similar compounds.

Applications: Its unique structure makes it suitable for specialized applications in drug development, material science, and advanced organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,6-Difluoro-3-formylphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

- IUPAC Name : this compound

- Molecular Formula : C13H15BF2O3

- Molecular Weight : 268.06 g/mol

The mechanism of action for boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols. This property is crucial for their interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances the acidity and reactivity of the compound, aiding in its binding to biological molecules.

Antimicrobial Activity

Research has shown that derivatives of phenylboronic acids exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : The compound has demonstrated moderate activity against various bacterial strains including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing antimicrobial agents like AN2690 (Tavaborole) .

- Antifungal Activity : It has also shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, suggesting potential for treating fungal infections .

Anticancer Potential

Boronic acids have been explored for their anticancer properties. The unique structural features of this compound may allow it to inhibit specific cancer-related pathways. Studies indicate that similar compounds can interfere with proteasome activity, which is critical in cancer cell survival .

Case Studies

Research Findings

- Fluorine Substitution : The introduction of fluorine atoms significantly increases the acidity and reactivity of boronic acids, promoting better interactions with biological targets .

- Isomerization Effects : The cyclic isomers formed from this compound exhibit different biological activities compared to their linear counterparts .

- Therapeutic Applications : Ongoing research is focusing on the use of this compound in drug formulations targeting bacterial and fungal infections due to its promising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.